3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione
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Overview
Description
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C13H21N5O2. It is known for its applications in synthesis and pharmaceuticals .
Preparation Methods
The synthesis of 3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione involves several steps. One common synthetic route includes the alkylation of the purine ring followed by the introduction of the ethylamino group. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the purine ring.
Substitution: The ethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions
Scientific Research Applications
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved in its mechanism of action include binding to the active site of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione can be compared with other similar compounds, such as:
3-Butyl-8-(ethylamino)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a similar structure but contains additional methyl groups and a spiro ring system.
1-Allyl-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: This compound has an allyl group and an acetylated aminobenzyl group, making it structurally distinct.
The uniqueness of this compound lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7597-86-6 |
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Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-8-18-10-9(11(19)17(4)13(18)20)16(3)12(15-10)14-6-2/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
QGOKKRWFDHZSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC)C |
Origin of Product |
United States |
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